[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) is a significant metabolite of methadone, a synthetic opioid used for pain management and opioid maintenance therapy . This compound is formed through the metabolic process of methadone in the human body and is often used as a marker in drug testing to monitor methadone use and compliance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine involves the N-demethylation of methadone. This process is primarily catalyzed by the cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6 . The reaction conditions typically involve the presence of these enzymes in a biological system, such as the liver.
Industrial Production Methods
Industrial production of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine is not common as it is primarily a metabolite of methadone. it can be synthesized in a laboratory setting for research purposes using chemical synthesis methods that mimic the metabolic pathways in the human body .
Analyse Chemischer Reaktionen
Types of Reactions
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled laboratory conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine can lead to the formation of various oxidized derivatives, while reduction can result in reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine involves its formation through the N-demethylation of methadone by cytochrome P450 enzymes . This process converts methadone into its inactive metabolite, which is then excreted from the body. The molecular targets and pathways involved include the cytochrome P450 enzyme system, particularly CYP3A4 and CYP2B6 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine: This is the racemic mixture of the compound, which includes both the S and R enantiomers.
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP): This is another metabolite of methadone formed through further metabolic processes.
Uniqueness
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine is unique due to its specific formation pathway and its role as a marker for methadone use. Its specific stereochemistry (S-enantiomer) also distinguishes it from other similar compounds .
Biologische Aktivität
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) is a significant metabolite of methadone, primarily involved in its pharmacological effects. Understanding the biological activity of S-EDDP is crucial for optimizing methadone therapy, particularly in pain management and opioid dependence treatment. This article reviews the biological activity of S-EDDP, focusing on its pharmacokinetics, metabolic pathways, and potential therapeutic implications.
Pharmacokinetics and Metabolism
S-EDDP is formed from methadone through the action of cytochrome P450 enzymes, primarily CYP2B6 and CYP3A4. The pharmacokinetics of S-EDDP have been characterized in various studies, indicating that it follows a one-compartment model with first-order elimination kinetics. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Clearance (CL) | Varies by individual phenotype |
Volume of Distribution (Vd) | Approximately 176 L |
Half-life | Varies based on metabolism |
The clearance of S-EDDP is influenced by genetic polymorphisms in CYP2B6 and CYP3A4, which can lead to significant inter-individual variability in drug response and side effects .
In Vitro Studies
In vitro studies have demonstrated that S-EDDP exhibits low cardiotoxicity at therapeutic concentrations. Research indicates that S-EDDP does not significantly affect cardiac ion channels, which is a critical factor for safety in opioid use . Additionally, studies have assessed the binding affinity of S-EDDP to various receptors, including opioid receptors, revealing moderate affinity that may contribute to its analgesic properties.
Case Studies
A case study involving pediatric patients undergoing surgery highlighted the importance of understanding the pharmacogenetics of methadone and its metabolites. The study found that variations in CYP2B6 activity significantly impacted the clearance rates of S-EDDP, suggesting that personalized dosing regimens could enhance therapeutic outcomes while minimizing adverse effects .
Therapeutic Implications
Given its biological activity and metabolic profile, S-EDDP has potential implications in clinical settings:
- Pain Management : Its analgesic properties may be leveraged in chronic pain management protocols.
- Opioid Dependence Treatment : Understanding S-EDDP's role can aid in optimizing methadone maintenance therapy for patients with opioid use disorder.
Eigenschaften
Molekularformel |
C20H23N |
---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
(2E,5S)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine |
InChI |
InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+/t16-/m0/s1 |
InChI-Schlüssel |
AJRJPORIQGYFMT-JVXRWIERSA-N |
Isomerische SMILES |
C/C=C/1\C(C[C@@H](N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.